molecular formula C12H6Cl2O B030968 2,2-Dichloroacenaphthylen-1(2h)-one CAS No. 13152-85-7

2,2-Dichloroacenaphthylen-1(2h)-one

Cat. No. B030968
CAS RN: 13152-85-7
M. Wt: 237.08 g/mol
InChI Key: MAUALHPVHNLDNX-UHFFFAOYSA-N
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Description

2,2-Dichloroacenaphthylen-1(2h)-one (abbreviated as DCA) is a synthetic chemical compound used in various scientific applications, such as synthesis, research, and drug development. DCA is an aryl halide, containing an aryl group attached to a halogen atom, and is a derivative of acenaphthylene. It is a colorless solid at room temperature and is soluble in many organic solvents. DCA has a wide range of applications in the laboratory, such as in the synthesis of organic compounds, in the study of biological and biochemical systems, and in drug development.

Scientific Research Applications

  • Formation of 1,2-Disilaacenaphthene Skeleton

    The reaction of hypercoordinate dichlorosilanes with magnesium, involving a group related to 2,2-Dichloroacenaphthylen-1(2h)-one, results in the formation of a 1,2-disilaacenaphthene skeleton. This process indicates potential applications in the synthesis of complex molecular structures (Tamao et al., 1999).

  • Synthesis of Chiral Ligands

    Compounds structurally similar to this compound, such as 1,1′-binaphthyl-2,2′-diol and 2,2′-diamino-1,1′-binaphthyl, are versatile in synthesizing chiral ligands in coordination and metallosupramolecular chemistry. This suggests potential applications in the synthesis of chiral molecules (S. Telfer, 2003).

  • Organic Two-Electron Oxidant

    A derivative of this compound, Naphthalene-1,8-diylbis(diphenylmethylium), has been used as an organic two-electron oxidant in the synthesis of benzidine via oxidative self-coupling of N,N-dialkylanilines (Terunobu Saitoh et al., 2006).

  • Electrochemical Behavior in Aqueous-Alcoholic Medium

    The compound 1-chloroacenaphthylene-2-carboxylic acid, related to this compound, shows unique electrochemical behavior, reducing C1=C2 double bond with low transfer rates for the second electron exchange, indicating potential applications in electrochemistry (A. M. Ghe & S. Valcher, 1974).

  • Unexpected Formation in Friedel-Crafts Reaction

    An unexpected formation of 1,2-dichloroacenaphthylene, a compound closely related to this compound, was observed during an attempted alkylation of electron-rich naphthalene with chloral hydrate. This indicates its potential reactivity in synthetic organic chemistry (Sonja Schwolow et al., 2012).

  • Applications in Electronics and Aerospace

    The synthesis of a novel poly(binaphthylene ether) with properties like low dielectric constant and high modulus indicates potential applications in electronics, automotive, and aerospace industries (K. Tsuchiya et al., 2004).

Safety and Hazards

The specific safety and hazard information for 2,2-Dichloroacenaphthylen-1(2h)-one is not provided in the search results. It is recommended to refer to the compound’s Safety Data Sheet (SDS) for detailed safety and handling information .

properties

IUPAC Name

2,2-dichloroacenaphthylen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O/c13-12(14)9-6-2-4-7-3-1-5-8(10(7)9)11(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUALHPVHNLDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C(C3=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298941
Record name 2,2-dichloroacenaphthylen-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13152-85-7
Record name NSC127037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dichloroacenaphthylen-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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